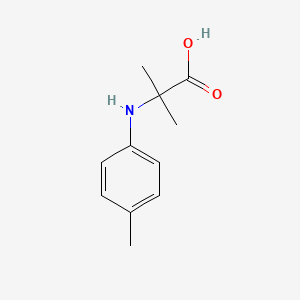

2-Methyl-N-(4-methylphenyl)alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-methylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)12-11(2,3)10(13)14/h4-7,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRDMLFVFFTPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589755 | |

| Record name | 2-Methyl-N-(4-methylphenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117755-94-9 | |

| Record name | 2-Methyl-N-(4-methylphenyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl N 4 Methylphenyl Alanine and Analogues

Chemical Synthesis Approaches

The construction of the 2-Methyl-N-(4-methylphenyl)alanine scaffold can be approached through several convergent or linear synthetic routes. These methods focus on the formation of the N-aryl bond and the introduction of the α-methyl group.

Direct N-Substitution Reactions of Amino Acids

Direct N-arylation of α-amino acids or their esters is a powerful tool for the synthesis of N-aryl amino acids. These reactions typically involve the coupling of an amino acid derivative with an aryl halide or a suitable arylating agent. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for this purpose.

For the synthesis of a precursor to this compound, one could envision the N-arylation of alanine (B10760859) or its ester with a p-tolyl derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical to achieving high yields and minimizing side reactions, such as racemization of the chiral center.

Illustrative N-Arylation Reaction Data

| Entry | Arylating Agent | Amino Acid Derivative | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Iodotoluene | L-Alanine methyl ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 85 |

| 2 | 4-Bromotoluene | L-Alanine tert-butyl ester | CuI / L-proline | K₂CO₃ | DMSO | 78 |

| 3 | p-Tolylboronic acid | L-Alanine ethyl ester | Cu(OAc)₂ / Pyridine | Et₃N | CH₂Cl₂ | 72 |

Subsequent α-methylation of the resulting N-(4-methylphenyl)alanine would be required to complete the synthesis of the target compound. This can be achieved by deprotonation of the α-carbon with a strong base followed by quenching with an electrophilic methyl source like methyl iodide. However, this step can be challenging due to the potential for racemization and over-alkylation.

Reductive Amination Strategies for N-Alkylation

Reductive amination is a widely used method for the formation of C-N bonds and is a viable strategy for the synthesis of N-aryl amino acids. researchgate.net This approach typically involves the condensation of an α-keto acid with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amino acid. researchgate.net For the synthesis of this compound, this would involve the reaction of 2-ketopropanoic acid (pyruvic acid) with p-toluidine.

The choice of reducing agent is crucial for the success of this reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the ketone starting material. researchgate.net This one-pot procedure offers an efficient route to the desired N-aryl amino acid.

Representative Reductive Amination Conditions

| Entry | α-Keto Acid | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pyruvic acid | p-Toluidine | NaBH₃CN | Methanol | 25 | 92 |

| 2 | Pyruvic acid | p-Toluidine | NaBH(OAc)₃ | Dichloroethane | 25 | 88 |

| 3 | Pyruvic acid | p-Toluidine | H₂/Pd-C | Ethanol | 50 | 85 |

This method directly yields the N-(4-methylphenyl)alanine backbone, which can then be subjected to α-methylation as described previously.

Utilization of Precursors for Derivatization

An alternative approach involves the use of pre-functionalized precursors that can be derivatized to the final product. For example, a suitable starting material could be a protected form of 2-amino-2-methylpropanoic acid (α-methylalanine). The amino group of this precursor can then be arylated with a p-tolylating agent.

This strategy avoids the potentially problematic α-methylation step on a pre-formed N-aryl amino acid. The success of this approach relies on the efficient N-arylation of the sterically hindered amino group of the α-methylalanine derivative.

Stereoselective and Chiral Synthesis

Controlling the stereochemistry at the α-carbon is a critical aspect of the synthesis of chiral α,α-disubstituted amino acids. Asymmetric synthesis methods are employed to produce enantiomerically enriched or pure compounds.

Asymmetric Synthesis of α-Methyl Amino Acids

The asymmetric synthesis of α-methyl amino acids often employs chiral auxiliaries to direct the stereoselective alkylation of a prochiral enolate. The Evans asymmetric alkylation, for instance, utilizes chiral oxazolidinone auxiliaries. An N-acylated oxazolidinone derived from an amino acid can be deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., methyl iodide) from the less sterically hindered face, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the auxiliary yields the desired α-methyl amino acid in high enantiomeric excess.

Another approach involves the use of chiral phase-transfer catalysts to mediate the alkylation of a glycine-derived Schiff base. The catalyst forms a chiral ion pair with the enolate, thereby controlling the facial selectivity of the subsequent alkylation.

Enantioselective Approaches for N-Methylated Amino Acids

The synthesis of optically pure N-methylated amino acids is crucial, as the biological activity of peptides is highly dependent on their stereochemistry. researchgate.net A method that produces a racemic mixture is often of little use in peptide and peptidomimetic drug design. monash.edu Several strategies have been developed to achieve enantioselectivity.

One common and robust method is the reductive amination of α-keto acids. researchgate.net However, many chemical and biocatalytic approaches are known to suffer from incomplete stereoselectivity or low yields. nih.govnih.gov

A widely applied method involves the N-methylation of N-acyl or N-carbamoyl protected amino acids using reagents like sodium hydride and methyl iodide. monash.edu Another established route proceeds through the formation of 5-oxazolidinone intermediates from N-protected amino acids. These intermediates can be methylated and subsequently hydrolyzed to yield the desired N-methyl amino acid. This approach has been systematically applied to synthesize N-methyl derivatives of the 20 common L-amino acids. acs.org

To avoid racemization, which can be a significant issue, specific conditions and protecting groups are employed. For instance, using a urethane group to protect the α-nitrogen can reduce the risk of racemization during synthesis, whereas N-acyl protection may facilitate it. researchgate.net Biron and Kessler developed a method using o-NBS protection for amino acid methyl esters, followed by methylation with dimethylsulfate/DBU and subsequent methyl ester cleavage with LiI, which proceeded with no epimerization detected. monash.edu Solid-phase synthesis techniques have also been developed, where amino groups on a resin-bound peptide are treated with formaldehyde and sodium cyanoborohydride for reductive methylation. nih.gov

| Method | Key Reagents/Intermediates | Protecting Group Example | Key Feature |

| Alkylation | Sodium Hydride, Methyl Iodide | N-acyl, N-carbamoyl | Broadly applied method for N-methylation of protected amino acids. monash.edu |

| Oxazolidinone Intermediate | Formaldehyde, reducing agent | Boc, Cbz | Unified approach for N-methylation of common amino acids. acs.org |

| Reductive Methylation (Solid-Phase) | Formaldehyde, Sodium Cyanoborohydride | Dimethoxydityl (N-alkyl type) | Allows for direct methylation of peptides on a solid support. nih.gov |

| SN2 Dealkylation | Dimethylsulfate/DBU, LiI | o-NBS | Cleavage of methyl ester without epimerization. monash.edu |

Biocatalytic and Fermentative Production Routes

As greener and more sustainable alternatives to chemical synthesis, biocatalytic and fermentative methods for producing N-methylated amino acids have gained significant attention. nih.gov These biological routes often offer high enantiopurity and avoid the use of toxic reagents and harsh reaction conditions associated with traditional chemical methods. nih.gov

Metabolic Engineering of Microorganisms for N-Methylated Amino Acid Biosynthesis

Metabolic engineering of industrial microorganisms, such as Corynebacterium glutamicum, has enabled the de novo production of N-methylated amino acids from simple carbon sources like sugars. nih.govnih.govnih.gov This bacterium is a prime candidate as it has been used for large-scale amino acid production for decades. nih.gov

Key metabolic engineering strategies include:

Enhancing Precursor Supply: The host organism is engineered to overproduce a specific α-keto acid that serves as the precursor for the target N-methylated amino acid. For example, a pyruvate-overproducing C. glutamicum strain was developed for N-methyl-L-alanine production. nih.gov Similarly, for N-methylphenylalanine, strains were engineered to accumulate phenylpyruvate by deleting genes involved in its further conversion to L-tryptophan and L-phenylalanine. nih.gov

Heterologous Gene Expression: A crucial step is the introduction of genes encoding enzymes that can perform the N-methylation reaction. A common choice is the N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida. nih.gov

S-adenosyl-L-methionine (SAM) Dependent Alkylation: Another strategy involves using N-methyltransferases that utilize SAM as the methyl donor. nih.govresearchgate.net To improve yields, the regeneration of SAM can be enhanced, for instance by co-expressing the adenosylhomocysteinase gene (sahH). wur.nlresearchgate.net

Using these approaches, significant titers of N-methylated amino acids have been achieved. In one study, a fed-batch cultivation of an engineered C. glutamicum strain produced 31.7 g/L of N-methyl-L-alanine from glucose and methylamine. nih.govnih.gov

| Engineered Microorganism | Target Product | Key Engineering Strategy | Achieved Titer |

| Corynebacterium glutamicum | N-methyl-L-alanine | Expression of dpkA from P. putida in a pyruvate-overproducing strain. nih.gov | 31.7 g/L nih.govnih.gov |

| Corynebacterium glutamicum | N-methylanthranilate | Expression of anthranilate N-methyltransferase and enhanced SAM regeneration. wur.nlresearchgate.net | 0.5 g/L wur.nlresearchgate.net |

| Corynebacterium glutamicum | N-methylphenylalanine | Expression of an engineered DpkA variant in a phenylpyruvate-accumulating strain. nih.gov | 0.73 g/L nih.gov |

Enzymatic Reductive Methylamination of Keto Acids

The core reaction in many biocatalytic routes is the enzymatic reductive methylamination of a 2-oxoacid. nih.govresearchgate.net This reaction is catalyzed by enzymes such as N-methyl-L-amino acid dehydrogenases (NMAADHs) or other imine reductases. nih.gov The enzyme DpkA from Pseudomonas putida, for example, catalyzes the reductive methylamination of pyruvate (B1213749) using methylamine to produce N-methyl-L-alanine. nih.gov

This enzyme natively reduces Δ-1-piperideine-2-carboxylate to L-pipecolic acid but has a relaxed substrate spectrum, accepting other α-keto acids like phenylpyruvate and various alkylamines. nih.govnih.gov This promiscuity allows for the production of different N-methylated amino acids. However, the efficiency can vary depending on the substrate. The wild-type DpkA enzyme prefers pyruvate over the bulkier phenylpyruvate. nih.gov Through protein engineering, variants of DpkA have been created with improved catalytic efficiency for non-native substrates. For instance, a double mutant (P262A, M141L) showed comparable efficiencies with both pyruvate and phenylpyruvate, enabling the efficient production of N-methylphenylalanine. nih.gov

Polymerization and Oligomerization Techniques Involving N-Methylated Alanine Derivatives

N-methylated alanine derivatives serve as important monomers for the synthesis of modified polypeptides and oligomers with unique structural and functional properties. The N-methyl group removes the amide proton, preventing hydrogen bond formation and introducing steric constraints that significantly influence the polymer's conformation. nih.govmdpi.com

A convenient, phosgene-free method for synthesizing poly(N-methyl L-alanine) involves the polycondensation of an activated O-phenylurethane derivative of N-methyl L-alanine. researchgate.net This polymerization proceeds by heating the monomer at 60°C, with the formation of an N-methylated N-carboxyanhydride (NCA) intermediate observed during the process. researchgate.net Urethane derivatives of amino acids are generally more stable and less moisture-sensitive than their corresponding NCA monomers. researchgate.net

The conformational properties of these polymers are distinct. Oligomers of N-methyl-L-alanine and N-methyl-D-alanine have been used as building blocks for the de novo design of specific peptide shapes. nih.gov The conformation of an N-methylalanine residue is largely fixed due to restricted bond rotation, allowing it to act as a scaffold to build predictable structures. nih.gov For example, poly-N-methyl-L-alanine has been shown experimentally to adopt a helical conformation, even without the typical hydrogen bonds that stabilize alpha-helices in natural peptides.

However, the synthesis of N-methyl-rich peptides can be challenging. The steric hindrance from the N-methyl group makes it difficult to couple an incoming amino acid to an N-methylated residue, which can lead to deletion sequences, especially in peptides with consecutive N-methylated amino acids. researchgate.net

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectroscopy would serve as the initial and primary methods for confirming the molecular structure of 2-Methyl-N-(4-methylphenyl)alanine.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected resonances would include:

Aromatic Protons: Signals for the protons on the para-substituted phenyl ring, likely appearing as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm).

Methyl Protons: Two singlets would be anticipated; one for the two equivalent methyl groups attached to the alpha-carbon of the alanine (B10760859) moiety and another for the methyl group on the tolyl ring.

Amine (N-H) Proton: A broad singlet, the chemical shift of which would be concentration and solvent-dependent.

Carboxylic Acid (O-H) Proton: A very broad singlet at a downfield chemical shift, which may be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule, confirming the presence of all 11 carbons. sigmaaldrich.com Expected signals would correspond to:

The quaternary alpha-carbon.

The two equivalent methyl carbons of the alanine backbone.

The methyl carbon on the tolyl group.

The distinct aromatic carbons of the tolyl ring.

The carbonyl carbon of the carboxylic acid group, which would appear at a characteristic downfield shift.

A hypothetical data table for the expected ¹H and ¹³C NMR shifts is presented below. Actual experimental values would be required for definitive assignment.

| Proton (¹H) NMR | Carbon (¹³C) NMR |

| Assignment | Expected δ (ppm) |

| Ar-H | 7.0 - 8.0 |

| N-H | Variable |

| C(CH₃ )₂ | ~1.5 |

| Ar-CH₃ | ~2.3 |

| COOH | >10 (broad) |

Two-Dimensional NMR Experiments (e.g., COSY, HETCOR, DEPT) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily show correlations between the aromatic protons on the tolyl ring, confirming their ortho relationship.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For instance, the signal for the tolyl methyl protons would correlate with the signal for the tolyl methyl carbon.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (specifically DEPT-90 and DEPT-135) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, aiding in the assignment of the ¹³C spectrum. For this molecule, it would confirm the presence of two types of methyl groups and distinguish the protonated aromatic carbons from the substituted ones.

Conformational Analysis via Low-Temperature NMR

The rotational barriers around the N-C(aryl) and N-C(alpha) bonds may be high enough to allow for the existence of different conformers at low temperatures. Low-temperature NMR studies could provide insight into the conformational dynamics of this compound. By cooling the sample, the rate of interconversion between conformers could be slowed on the NMR timescale, potentially leading to the observation of separate signals for each conformer. This would allow for the determination of the relative populations of different conformers and the energy barriers between them.

X-ray Crystallography for Three-Dimensional Structure Determination

While NMR provides structural information in solution, X-ray crystallography offers a precise picture of the molecule's three-dimensional structure in the solid state. This requires the growth of a suitable single crystal of the compound.

Single-Crystal X-ray Diffraction for Molecular Conformation and Stereochemistry

A successful single-crystal X-ray diffraction analysis would provide a wealth of information:

Precise Bond Lengths and Angles: The exact distances between atoms and the angles between bonds would be determined with high precision.

Molecular Conformation: The preferred spatial arrangement of the atoms, including the torsion angles defining the orientation of the tolyl group relative to the alanine moiety, would be elucidated.

Stereochemistry: As this compound is a chiral molecule (due to the quaternary alpha-carbon, unless it exists as a racemic mixture), crystallography on a resolved sample would confirm its absolute stereochemistry.

A hypothetical data table summarizing key crystallographic parameters is shown below. This would be populated with experimental data from a diffraction experiment.

| Crystallographic Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Analysis of Intramolecular and Intermolecular Interactions in Solid State

The crystal structure would reveal the network of non-covalent interactions that stabilize the crystal lattice.

Intramolecular Interactions: The analysis could identify intramolecular hydrogen bonds, for instance, between the amine proton and the carbonyl oxygen, which would influence the molecule's conformation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. When this compound, with a molecular weight of 193.24 g/mol , is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a positively charged molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 193. sigmaaldrich.com This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The resulting mass spectrum displays the relative abundance of these fragment ions, providing a fingerprint that is invaluable for structural elucidation.

The fragmentation of N-aryl amino acids is often complex, involving intricate rearrangement processes. nih.govresearchgate.net Analysis of closely related compounds, such as the methyl ester of N-p-tolyl-N-TFA-2-methyl-l-alanine, provides significant insight into the expected fragmentation pathways for this compound. nih.govresearchgate.net

One of the key fragmentation pathways involves the formation of cyanide cations. nih.gov For a 2-methyl substituted N-p-tolyl alanine derivative, a high-intensity peak corresponding to the [CH₃–C≡N–C₆H₄CH₃]⁺ ion is observed. nih.govresearchgate.net This indicates that the presence of the methyl group on the alpha-carbon does not hinder this fragmentation process. nih.gov Another significant fragmentation process for N-aryl amino acids can lead to the formation of nitrilium cations. nih.govresearchgate.net For instance, in a derivatized analog, an N-tolylacetonitrile cation was observed with high intensity. nih.gov These ions are the products of complex decomposition and rearrangement mechanisms following initial ionization. nih.govresearchgate.net

Below is a table of potential characteristic fragment ions for this compound based on established fragmentation principles for related structures.

| m/z (Daltons) | Proposed Fragment Ion Structure | Formation Notes |

|---|---|---|

| 193 | [C₁₁H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 148 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da) |

| 132 | [CH₃–C≡N–C₆H₄CH₃]⁺ | Result of a characteristic rearrangement process. nih.govresearchgate.net |

| 106 | [H₂N-C₆H₄-CH₃]⁺ | Ion corresponding to p-toluidine. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. oregonstate.edu Each functional group has a characteristic absorption frequency range, making the IR spectrum a distinct molecular signature. The spectrum of this compound is expected to display absorptions corresponding to its key structural components: a secondary amine, a carboxylic acid, an aromatic ring, and alkyl groups. libretexts.orglibretexts.org

The presence of a very broad absorption band in the range of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretch of the carboxylic acid will produce a strong, sharp peak around 1700-1725 cm⁻¹. libretexts.orglibretexts.org The N-H stretch of the secondary amine is expected to appear as a single, sharp peak between 3300 and 3500 cm⁻¹. oregonstate.edu

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Very Broad |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Variable |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Strong |

| Amine (C-N) | Stretch | 1250 - 1350 | Medium |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Stereochemical Assignment

This compound possesses a chiral center at the alpha-carbon (the carbon atom bonded to the carboxylic acid, the amino group, and the two methyl groups), meaning it is a chiral molecule that can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopic methods are essential for distinguishing between these enantiomers and determining the stereochemical purity of a sample.

Optical Rotation measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. Each enantiomer of a chiral molecule will rotate the light by an equal magnitude but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, solvent, and wavelength). Measurement of the optical rotation of a sample allows for the determination of its enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides detailed information about the three-dimensional structure, including the absolute configuration and conformational preferences of the molecule. researchgate.net Studies on structurally related N-alkylated amino acids have demonstrated the utility of chiroptical techniques in unambiguously identifying different conformers and their stabilizing intramolecular interactions. researchgate.net

The application of these techniques is fundamental to the stereochemical characterization of this compound.

| Technique | Principle | Application to this compound |

|---|---|---|

| Optical Rotation | Measures rotation of plane-polarized light by a chiral sample. | Determination of enantiomeric purity (ee) and characterization of the (R) and (S) enantiomers. |

| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized light. | Assignment of absolute configuration and analysis of molecular conformation in solution. researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone of computational chemistry. DFT is used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties with high accuracy.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 2-Methyl-N-(4-methylphenyl)alanine, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can determine the most stable 3D structure. nih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity. nih.gov

Table 1: Illustrative Calculated Electronic Properties

| Parameter | Description | Illustrative Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.31 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.27 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.04 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 6.77 D |

| Ionization Potential (I) | Energy required to remove an electron | 5.31 eV |

| Electron Affinity (A) | Energy released when an electron is added | 0.27 eV |

Note: The values in this table are illustrative and based on similar molecules studied with DFT. nih.gov They serve to demonstrate the type of data generated from electronic structure analysis.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By performing harmonic vibrational frequency calculations at the same level of theory as the geometry optimization, one can predict the infrared (IR) and Raman spectra of this compound. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for understanding the reactive behavior of a molecule. researchgate.net It is plotted onto the electron density surface to visualize the charge distribution from a "protons-eye-view". uni-muenchen.de The MESP map uses a color scale to indicate different potential regions:

Red: Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. researchgate.netscienceopen.com

Blue: Regions of positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. researchgate.netscienceopen.com

Green: Regions of neutral or near-zero potential.

For this compound, the MESP map would likely show negative potential (red) around the carboxylic acid's oxygen atoms, making them sites for electrophilic interaction and hydrogen bond acceptance. Conversely, the hydrogen of the carboxylic acid and the amine hydrogen would exhibit positive potential (blue), marking them as sites for nucleophilic interaction and hydrogen bond donation. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) might interact with a larger macromolecule, such as a protein (receptor). These methods are fundamental in drug discovery and design. nih.govscience.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field. The score, often expressed as a binding affinity or docking score (e.g., in kcal/mol), estimates the strength of the interaction. A more negative score typically indicates a more favorable binding interaction. nih.gov

For this compound, docking simulations could be performed against various protein targets to predict its potential biological activity. The results would reveal the most likely binding pose and provide an estimate of its binding affinity, helping to prioritize it as a potential inhibitor or activator. mdpi.com

Table 2: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Enzyme X | -8.5 | 500 nM |

| Receptor Y | -7.2 | 2.5 µM |

| Protein Z | -6.1 | 25 µM |

Note: This table is for illustrative purposes. The binding affinity and inhibition constant are key outputs of docking simulations that predict the potency of a ligand.

Beyond predicting the binding pose and affinity, docking simulations provide detailed information about the specific interactions between the ligand and the amino acid residues of the protein. chemrxiv.org These interactions are crucial for the stability of the ligand-receptor complex and can include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom (O, N).

Hydrophobic Interactions: Interactions between nonpolar groups, which are critical for binding within a protein's hydrophobic pockets.

Van der Waals Forces: Weak, short-range attractive forces.

Pi-Pi Stacking: Interactions between aromatic rings. nih.gov

Salt Bridges: Electrostatic interactions between oppositely charged residues.

By analyzing the docked complex of this compound, one could identify the key amino acid residues in the binding pocket that form significant interactions with the ligand. For instance, the carboxylic acid group might form hydrogen bonds with polar residues like Threonine or Glutamine, while the methyl-substituted phenyl ring could engage in hydrophobic interactions with residues such as Leucine (B10760876) or Isoleucine. mdpi.comnih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.

Conformational Analysis and Molecular Dynamics Studies

The conformational landscape and dynamic behavior of this compound, both as an independent molecule and as a residue within a peptide chain, are crucial for understanding its influence on molecular structure and function.

Exploration of Preferred Conformations and Energy Landscapes.researchgate.netacs.org

The conformational preferences of this compound are dictated by the rotational freedom around its single bonds and the steric and electronic interactions between its constituent groups. The presence of a methyl group on the alpha-carbon introduces significant steric hindrance, which restricts the permissible values of the backbone dihedral angles (phi, φ, and psi, ψ) when incorporated into a peptide chain. This is a known characteristic of α,α-disubstituted amino acids. lsu.edu

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of the molecule in a dynamic context, considering solvent effects and temperature. uab.cat These simulations can reveal the transitions between different conformational states and the flexibility of the molecule.

| Computational Method | Key Findings for N-Aryl/α-Methylated Amino Acids |

| Ab Initio/DFT | Identification of stable conformers and their relative energies. acs.org |

| Molecular Dynamics | Characterization of conformational flexibility and transitions between states. uab.cat |

Prediction of Peptide Tertiary Structures Containing Non-Natural Residues.

The incorporation of non-natural amino acids like this compound into peptides can have a profound impact on their secondary and tertiary structures. The constrained dihedral angles imposed by the alpha-methyl group can induce specific secondary structures, such as helices or turns. scilit.com

Molecular dynamics simulations are a powerful tool for predicting the three-dimensional structures of peptides containing such modified residues. nih.gov By simulating the folding process of the peptide in a solvent environment, researchers can gain insights into the final folded structure. These simulations take into account the force fields that describe the interactions between all atoms in the system. The introduction of a non-natural residue requires careful parameterization to ensure the accuracy of the simulation. byu.edu

The presence of the N-aryl group can also influence peptide structure through aromatic-aromatic interactions or by altering the hydrogen bonding network. Studies on other peptides with unnatural amino acids have shown that they can stabilize specific folds, such as β-hairpins or helical structures. nih.govrsc.org

| Structural Feature | Influence of this compound |

| Secondary Structure | The α-methyl group can promote the formation of helical or turn structures. scilit.com |

| Tertiary Structure | The overall fold of the peptide can be stabilized or altered by the steric and electronic properties of the residue. |

| Inter-residue Interactions | The N-aryl group can participate in aromatic stacking or alter hydrogen bonding patterns. |

In Silico Structure-Activity Relationship (SAR) Studies.nih.gov

Computational methods are instrumental in elucidating the structure-activity relationships of molecules, providing a framework for designing new compounds with desired properties.

Computational Alanine (B10760859) Scanning for Binding Contribution Assessment.nih.gov

Computational alanine scanning is a technique used to predict the energetic contribution of individual amino acid side chains to the binding affinity of a peptide to its target. nih.gov In this method, each residue in the peptide is computationally mutated to alanine, and the change in binding free energy (ΔΔG) is calculated. nih.gov A large positive ΔΔG upon mutation indicates that the original residue is a "hotspot" for binding.

While the technique is named "alanine scanning," the principles can be applied to understand the contribution of non-natural residues like this compound. By computationally replacing this residue with alanine, it is possible to assess the importance of its unique side chain (the N-(4-methylphenyl) group) and the alpha-methyl group for the peptide's activity. This can help in understanding whether the steric bulk, hydrophobicity, or electronic properties of the N-aryl moiety are critical for binding.

The results from computational alanine scanning can guide the optimization of peptide-based molecules by identifying which residues are essential for function and which can be modified to improve properties such as potency or selectivity. genscript.comproteogenix.science

| Residue Position | Wild Type | Mutation | Calculated ΔΔG (kcal/mol) | Interpretation |

| i | This compound | Alanine | +3.5 | The side chain of the non-natural amino acid makes a significant favorable contribution to binding. |

| i+1 | Leucine | Alanine | +1.2 | The leucine side chain contributes moderately to binding. |

| i+2 | Serine | Alanine | +0.2 | The serine side chain has a minor impact on binding affinity. |

Biological Activities and Pharmacological Potential

Receptor Ligand Activity

Exploration into the receptor ligand activity of 2-Methyl-N-(4-methylphenyl)alanine is limited. Its structural components appear in more complex molecules designed to interact with specific receptors, but data on the standalone compound is scarce.

G-protein coupled receptors (GPCRs) are a large family of receptors involved in numerous physiological processes nih.gov. While there are no direct studies showing this compound binding to GPCRs, research into complex synthetic peptides has utilized similar structural motifs. For instance, five subtypes of melanocortin receptors (MC1-MC5) have been identified, all of which are G-protein coupled receptors whose activation leads to an increase in intracellular cyclic AMP formation nih.gov.

The melanocortin-4 receptor (MC4R) is a key target in research for regulating energy homeostasis and other physiological processes acs.org. While the direct antagonistic activity of this compound at the MC4R has not been reported, a complex piperazine (B1678402) derivative incorporating a 4-methylphenyl group, namely 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, was identified as a potent and selective MC4R antagonist nih.gov. This complex molecule, however, is structurally distinct from this compound nih.gov. The development of selective MC4R antagonists is an active area of research for potential therapeutic applications in conditions like cachexia and stress-related disorders nih.gov.

Antimicrobial Properties

While this compound has not been individually tested for its antimicrobial properties in available studies, the broader class of N-aryl amino acids, to which it belongs, has been investigated as potential antibacterial agents. Research indicates that arylated amino acids are important synthons for various biologically active molecules and are present in some antimicrobial peptides mdpi.comresearchgate.net.

Studies on a series of synthesized N-aryl amino acids showed that some of these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria mdpi.comresearchgate.netdoaj.org. For example, compounds such as N-(4-Nitrophenyl)-L-proline and N-(4-Nitrophenyl)-L-alanine demonstrated notable potency against strains like Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis, in some cases comparable or superior to the reference drug streptomycin (B1217042) mdpi.com. These findings suggest that the N-aryl amino acid scaffold has potential for the development of new antibacterial agents, although the efficacy of each specific derivative can vary significantly mdpi.comresearchgate.net.

The table below summarizes the antibacterial activity of representative N-aryl amino acids from a research study.

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |

| N-(4-Nitrophenyl)-L-proline (3a) | Active against Streptococcus pneumoniae | More potent than streptomycin against Escherichia coli |

| N-(4-Nitrophenyl)-L-alanine (3i) | More potent than streptomycin against Streptococcus pneumoniae | Active against Proteus mirabilis |

| N-(4-Nitrophenyl)-L-valine (3j) | More potent than streptomycin against Streptococcus pneumoniae | Active against Proteus mirabilis |

| Data sourced from studies on the antibacterial potential of N-aryl amino acids. The specific compound this compound was not included in this testing panel. mdpi.comresearchgate.net |

Antibacterial Activity against Pathogenic Strains (Gram-positive and Gram-negative)

There is currently no available research data on the minimum inhibitory concentrations (MICs) or spectrum of activity of this compound against common Gram-positive and Gram-negative bacteria. Studies on other structurally related compounds, such as certain pentanoic acid derivatives, have shown activity against Gram-positive bacteria, including multidrug-resistant strains, with MIC values as low as 2 µg/mL. nih.gov However, these findings cannot be directly extrapolated to this compound. Similarly, various amino-1,4-naphthoquinone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. scielo.brresearchgate.net

Antifungal Efficacy

Specific data on the antifungal properties of this compound is not available. Research into other novel compounds, such as certain hydrazone-pyrimidinetrione analogs and derivatives of 1,2,4-triazole, has shown promising antifungal activity against various fungal pathogens, including Candida and Aspergillus species. mdpi.comnih.gov For instance, some triazole-containing peptides have demonstrated inhibitory effects on fungal growth. mdpi.com

Mechanisms of Action against Microbial Targets (e.g., DNA Gyrase, Topoisomerase IV)

Without specific studies on this compound, its mechanism of action against microbial targets remains unknown. In many bacteria, DNA gyrase and topoisomerase IV are crucial enzymes for DNA replication and are the primary targets of quinolone antibiotics. nih.govnih.gov These enzymes are responsible for managing DNA supercoiling and decatenation of daughter chromosomes. nih.gov The inhibition of these enzymes leads to a disruption of DNA synthesis and ultimately cell death. nih.gov However, there is no evidence to suggest that this compound functions through this or any other specific antimicrobial mechanism.

Anticancer and Cytotoxic Effects Are Unexplored

The potential of this compound as an anticancer agent has not been specifically investigated in the available literature.

Anticancer and Cytotoxic Effects

In Vitro Growth Inhibition in Cancer Cell Lines

No data from in vitro studies, such as GI50 (50% growth inhibition) values from screenings against cancer cell lines, are available for this compound. For context, other compounds like brivanib (B1684546) alaninate, a dual inhibitor of VEGF and FGF receptors, have shown significant growth inhibition in mouse models of human hepatocellular carcinoma. nih.gov

Modulation of Cellular Processes (e.g., neurite outgrowth, synaptic activity)

The effect of this compound on cellular processes such as neurite outgrowth and synaptic activity has not been documented. Neurite outgrowth is a complex process involving the integration of various signaling pathways. nih.gov Certain compounds can influence this process; for example, brevetoxin-2, a sodium channel activator, has been shown to stimulate neurite outgrowth in cerebrocortical neurons through a mechanism involving NMDA receptors and PAK1 signaling. mdpi.com Conversely, other molecules have been found to inhibit nerve growth factor-stimulated neurite outgrowth. nih.gov

Anti-Inflammatory Effects Await Investigation

Anti-Inflammatory Effects

There are no published studies or data regarding the anti-inflammatory properties of this compound.

Other Therapeutic and Biological Applications

While direct and extensive research on the specific therapeutic applications of This compound in neurological disorders or as a blood-brain barrier shuttle is not extensively documented in publicly available scientific literature, the structural characteristics of this compound place it within the broader classes of N-aryl amino acids and α,α-disubstituted amino acids. The therapeutic and biological potential of these classes of molecules has been a subject of scientific inquiry, offering a basis for potential future investigation into the specific roles of This compound .

Neurological Disorders

N-methylated amino acids and their derivatives have been noted for their potential to modulate the properties of peptides and interact with neurological pathways. For instance, the N-methylation of amino acids in peptides can influence their conformational flexibility and resistance to enzymatic degradation, which are critical factors for therapeutic agents targeting the central nervous system (CNS).

Research into related compounds, such as N-methyl-D-aspartate (NMDA) receptor modulators, highlights the significance of amino acid derivatives in the context of neurological diseases. The NMDA receptor is crucial for synaptic plasticity, learning, and memory, and its dysfunction is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. While there is no direct evidence linking This compound to NMDA receptor activity, its nature as a modified amino acid suggests a potential, yet unexplored, area of research.

Blood-Brain Barrier Shuttles

The blood-brain barrier (BBB) presents a significant challenge to the delivery of therapeutic agents to the brain. One strategy to overcome this barrier is the use of shuttle molecules that can facilitate the transport of drugs into the CNS. Peptides rich in certain N-methylated amino acids, such as N-methylphenylalanine (NMePhe), have been investigated for their potential as BBB shuttles. These peptides are thought to enhance the lipophilicity and membrane permeability of the molecules they are attached to, thereby aiding their passage across the BBB.

Given that This compound is an N-aryl amino acid with a lipophilic tolyl group, it is conceivable that its incorporation into peptides could enhance their ability to cross the BBB. The "2-methyl" group on the alanine (B10760859) backbone (forming an aminoisobutyric acid, or Aib, residue) is known to induce a helical turn in peptides, which can further influence their biological activity and membrane-spanning properties. However, it must be emphasized that this is a theoretical consideration based on the properties of related compounds, and specific studies on This compound in this capacity are lacking.

The following table summarizes the potential applications based on the properties of related compound classes.

| Application Area | Related Compound Class | Potential Mechanism of Action (Hypothetical for this compound) |

| Neurological Disorders | N-methylated amino acids | Modulation of peptide conformation and stability, potential interaction with CNS receptors. |

| Blood-Brain Barrier Shuttle | N-methylphenylalanine-rich peptides, α,α-disubstituted amino acids | Increased lipophilicity and membrane permeability of cargo molecules, induction of specific peptide conformations conducive to membrane crossing. |

It is crucial to reiterate that the biological activities and pharmacological potential of This compound in these areas remain to be scientifically validated through direct experimental research.

Medicinal Chemistry and Drug Discovery Applications

Role as a Lead Compound or Scaffold in Drug Development

In drug discovery, a lead compound is a chemical starting point that exhibits a desired biological activity and serves as the basis for optimization. The N-aryl amino acid core is a recognized feature in various medicinal agents. acs.org A compound like 2-Methyl-N-(4-methylphenyl)alanine, which is an α,α-disubstituted α-amino acid, could theoretically serve as a valuable scaffold. nih.gov Such scaffolds provide a three-dimensional framework upon which further chemical modifications can be made to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of α,α-diaryl-α-amino acid precursors is an area of interest in medicinal chemistry, highlighting the potential utility of such core structures. acs.org

Rational Design and Synthesis of Derivatives for Optimized Activity and Selectivity

The process of rational drug design involves the iterative process of designing and synthesizing new molecules with improved therapeutic potential based on an understanding of the biological target.

Chemical Modification for Enhanced Target Interaction

For a compound like this compound, modifications could be envisioned on the aryl ring, the nitrogen atom, or the carboxylic acid group to improve interactions with a biological target. The introduction of methyl groups, for instance, is a common strategy in lead optimization to modulate physicochemical and pharmacokinetic properties. General methods for the N-arylation of amino acid esters have been developed to create libraries of such compounds for screening. acs.org

Incorporation into Peptide and Peptidoid-Based Therapeutics

Non-natural amino acids, including N-alkylated and α,α-disubstituted variants, are incorporated into peptides to create peptidomimetics. This strategy is often employed to enhance properties such as stability against enzymatic degradation and membrane permeability. Peptidomimetics that stimulate the proteasome have been investigated as a potential approach for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov

Development of Therapeutic Agents for Disease States

Strategies for Neurodegenerative Diseases (e.g., Alzheimer's disease)

The development of treatments for Alzheimer's disease is a complex challenge. One therapeutic strategy involves the design of multi-target-directed ligands. For instance, converting an acetylcholinesterase inhibitor into a multifunctional compound that can also chelate metals involved in the neurodegenerative process is a recognized approach. nih.gov While there is no specific research linking this compound to Alzheimer's, the development of novel scaffolds for this purpose is an active area of research. nih.gov

Approaches for Metabolic Disorders (e.g., Cachexia)

Metabolic disorders represent another area where novel therapeutic agents are needed. The design and synthesis of new chemical entities are central to addressing these conditions. For example, research into N-phenyl-2-pyrimidineamine derivatives has been patented for therapeutic use. Although no direct studies involving this compound for cachexia were identified, the general approach involves synthesizing and evaluating novel compounds for their potential to modulate relevant biological pathways.

Antimicrobial Drug Candidates

While specific antimicrobial studies focusing exclusively on this compound are not extensively detailed in publicly available literature, its structural class, N-aryl amino acids, has been identified as a promising area for the development of new antibacterial agents. mdpi.comresearchgate.net Research into this class of compounds is driven by the urgent need for novel antibiotics to combat widespread bacterial resistance. mdpi.com

N-aryl amino acids are recognized as crucial building blocks for various biologically active molecules. mdpi.comresearchgate.net Studies have demonstrated that the presence of an aromatic ring attached to the amino acid nitrogen is a key feature for their bioactivity, analogous to established drugs like penicillin V which contains a phenoxy group. mdpi.com The antibacterial potential of synthesized N-aryl amino acids has been evaluated against a range of both Gram-positive and Gram-negative bacteria. mdpi.com

In one such study, a series of N-aryl amino acids were synthesized and tested for antibacterial efficacy. The findings indicated that several compounds exhibited significant broad-spectrum antibacterial potential, with activities in some cases comparable or superior to the standard drug, streptomycin (B1217042), against specific strains like Streptococcus pneumoniae and Escherichia coli. mdpi.com The specific amino acid and the substitution on the N-aryl ring were found to be critical for the observed activity. For instance, compounds featuring a nitro group on the phenyl ring showed particularly high potency. mdpi.com

Although this compound was not included in this specific series, its structure as an N-aryl derivative of alanine (B10760859) places it within this class of compounds with demonstrated antimicrobial potential. The methyl substitutions on both the phenyl ring and the alpha-carbon represent structural variations that would warrant investigation to establish a comprehensive structure-activity relationship (SAR) for this class of molecules.

| Compound | Amino Acid Moiety | N-Aryl Substituent | Activity Highlight vs. Control (Streptomycin) |

|---|---|---|---|

| N-(4-Nitrophenyl)-L-proline | L-Proline | 4-Nitro | More potent against Escherichia coli |

| N-(4-Nitrophenyl)-L-alanine | L-Alanine | 4-Nitro | More potent against Streptococcus pneumoniae |

| N-(4-Nitrophenyl)-L-valine | L-Valine | 4-Nitro | More potent against Streptococcus pneumoniae |

| N-(4-Nitrophenyl)-D,L-pipecolinic acid | D,L-Pipecolinic acid | 4-Nitro | More potent against Streptococcus pneumoniae |

This table summarizes findings from a study on various N-aryl amino acids, demonstrating the antimicrobial potential within this chemical class. Data sourced from reference mdpi.com.

Pharmacokinetic and Pharmacodynamic Profiling Considerations

Pharmacokinetic (PK) Considerations:

The pharmacokinetic profile of a drug candidate describes its absorption, distribution, metabolism, and excretion (ADME).

Absorption: Phenylalanine, the parent amino acid, is absorbed from the small intestine via a sodium-dependent active transport mechanism. drugbank.com It is crucial to investigate whether this compound can utilize similar amino acid transport systems and to determine its oral bioavailability.

Distribution: Phenylalanine is known to cross the blood-brain barrier through an active transport channel. wikipedia.org The distribution profile of this compound, including its ability to penetrate key tissues and compartments, would need to be thoroughly evaluated. The added lipophilicity from the methyl groups may influence its volume of distribution.

Metabolism: The metabolism of this compound is a critical area for investigation. The parent amino acid, L-phenylalanine, is typically converted to L-tyrosine by the enzyme phenylalanine hydroxylase. wikipedia.orgyoutube.com The structural modifications in this compound—specifically the N-arylation and α-methylation—would significantly alter this metabolic fate.

The N-phenyl bond may be susceptible to enzymatic cleavage or, more commonly, hydroxylation on either aromatic ring.

The α-methyl group may confer metabolic stability by sterically hindering enzymes that would typically metabolize the α-carbon of the amino acid, potentially leading to a longer half-life compared to its non-methylated counterpart.

Standard amino acid catabolic pathways, such as deamination, must also be considered. nih.gov

Excretion: The route and rate of excretion of the parent compound and its potential metabolites, typically via renal or fecal pathways, would need to be quantified.

Pharmacodynamic (PD) Considerations:

Pharmacodynamics assesses the relationship between drug concentration and its biological effect. If profiled as an antimicrobial candidate, the key considerations would include:

Mechanism of Action: A primary goal would be to elucidate how the compound exerts its antimicrobial effect. For related molecules like Fmoc-phenylalanine, mechanisms include disruption of the bacterial cell membrane, induction of oxidative stress, and interference with cellular glutathione (B108866) levels. rsc.org Investigations would be needed to see if this compound shares these or other mechanisms, such as specific enzyme inhibition.

Potency and Efficacy: Quantitative measures of its antimicrobial activity, such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), would need to be determined against a wide panel of pathogenic bacteria.

Spectrum of Activity: Establishing whether the compound is narrow-spectrum (active against a specific type of bacteria) or broad-spectrum is essential for defining its potential therapeutic niche.

Structure Activity Relationship Sar and Mechanistic Elucidation

Establishing Correlations between Chemical Structure and Biological Efficacy

To establish a clear SAR profile for 2-Methyl-N-(4-methylphenyl)alanine, researchers would typically synthesize and test a series of structural analogs. Modifications would be systematically made to different parts of the molecule, including the N-(4-methylphenyl) group, the alanine (B10760859) core, and the gem-dimethyl group. For instance, the position of the methyl group on the phenyl ring could be varied (ortho, meta, para), or it could be substituted with other functional groups (e.g., halogens, methoxy (B1213986) groups). The biological efficacy of each analog would then be quantified in a relevant assay.

Hypothetical Data on Structural Modifications and Biological Activity:

| Compound/Analog | Modification | Biological Activity (e.g., IC50 in µM) |

| This compound | Parent Compound | Data Not Available |

| Analog 1 | Substitution of 4-methyl with 4-chloro on the phenyl ring | Data Not Available |

| Analog 2 | Removal of the gem-dimethyl group | Data Not Available |

| Analog 3 | N-alkylation with a different alkyl group | Data Not Available |

This table illustrates the type of data that would be generated in SAR studies. The values are hypothetical due to the absence of published research.

Detailed Analysis of Molecular Interactions with Biological Targets

Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are employed to visualize and analyze these interactions. For this compound, identifying its specific biological target—be it a receptor, enzyme, or ion channel—would be the first step. Subsequent studies would aim to identify the key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the compound. For example, one search result tangentially linked the compound to the N-methyl-D-aspartate (NMDA) receptor subunit GluN2C, but provided no evidence of a direct interaction.

Illustrative Table of Potential Molecular Interactions:

| Functional Group of Compound | Potential Interacting Residue in Target | Type of Interaction |

| Carboxylic acid | Arginine, Lysine | Ionic Bond, Hydrogen Bond |

| N-H group | Aspartate, Glutamate | Hydrogen Bond |

| Phenyl ring | Phenylalanine, Leucine (B10760876), Valine | Hydrophobic Interaction |

| Methyl groups | Alanine, Valine | Hydrophobic Interaction |

This table represents a hypothetical analysis of the molecular interactions that could be investigated once a biological target is identified.

Influence of Stereochemistry on Biological Activity and Specificity

The presence of a chiral center in this compound (at the alpha-carbon of the alanine moiety) means that it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities. This is because biological targets, being chiral themselves, can preferentially interact with one enantiomer over the other.

A comprehensive study would involve the chiral separation of the enantiomers of this compound and the independent evaluation of their biological effects. This would reveal whether the observed activity is stereospecific and which enantiomer is the more potent or selective eutomer.

Hypothetical Data on Enantiomeric Activity:

| Enantiomer | Biological Activity (e.g., Ki in nM) | Target Selectivity |

| (R)-2-Methyl-N-(4-methylphenyl)alanine | Data Not Available | Data Not Available |

| (S)-2-Methyl-N-(4-methylphenyl)alanine | Data Not Available | Data Not Available |

| Racemic Mixture | Data Not Available | Data Not Available |

This table demonstrates how the biological activity of the individual enantiomers would be compared. The data is hypothetical pending further research.

Advanced Analytical and Research Methodologies

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) serves as a foundational methodology in drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. While direct HTS data for 2-Methyl-N-(4-methylphenyl)alanine is not publicly documented, the compound is representative of the types of molecules often included in diversity-oriented synthetic libraries. These libraries, containing unique scaffolds like non-canonical amino acids, are frequently subjected to HTS campaigns. nih.gov

The general HTS workflow involves several stages:

Assay Development: A robust and sensitive biochemical or cell-based assay is created to measure the interaction between a target (e.g., an enzyme or receptor) and library compounds.

Library Screening: The chemical library, which could contain thousands to millions of compounds including derivatives like this compound, is screened in a miniaturized format (e.g., 384- or 1536-well plates).

Hit Identification: Compounds that elicit a response above a certain threshold are identified as "hits."

Hit Confirmation and Prioritization: Hits are re-tested to confirm activity and assessed for desirable properties, often using secondary assays to filter out false positives or promiscuous inhibitors.

A compound such as this compound could be identified as a hit in a screen targeting enzymes for which N-aryl amino acids are potential substrates or inhibitors. For instance, a recent HTS campaign targeting acid ceramidase (aCDase) successfully screened a library of 50,000 compounds to identify novel inhibitors. acs.org Similarly, ultra-high-throughput platforms utilizing technologies like Fiber-optic Array Scanning Technology (FAST) can screen bead-based libraries of synthetic non-natural polymers at rates of millions of compounds per minute, demonstrating the capacity to evaluate vast chemical diversity. nih.gov

Biophysical Techniques for Ligand-Target Binding Studies

Once a compound like this compound is identified as a hit, biophysical techniques are essential for validating the direct interaction with the target protein and characterizing the thermodynamics and mode of binding.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov By titrating the ligand (this compound) into a solution containing the target protein, a complete thermodynamic profile of the interaction can be determined in a single experiment. whiterose.ac.uk This provides crucial data for structure-activity relationship (SAR) studies. whiterose.ac.uk

Key Thermodynamic Parameters Obtained from ITC:

| Parameter | Description | Significance in Drug Discovery |

|---|---|---|

| Binding Affinity (KD) | The dissociation constant, indicating the strength of the binding interaction. A lower KD signifies a stronger interaction. | Quantifies the potency of the compound. Used to rank and select lead candidates. |

| Enthalpy Change (ΔH) | The heat released or absorbed upon binding, reflecting the changes in bonding interactions (e.g., hydrogen bonds, van der Waals forces). | Provides insight into the nature of the binding forces. Can guide the optimization of specific interactions to improve affinity. |

| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding, often influenced by hydrophobic interactions and conformational changes. | Helps understand the contribution of solvent reorganization and ligand/protein flexibility to the binding energy. |

| Stoichiometry (n) | The ratio of ligand molecules to protein molecules in the complex. | Confirms the binding model (e.g., 1:1, 1:2) and ensures the quality of the experimental data. |

NMR INPHARMA (Interligand NOEs for Pharmacophore Mapping) is a specialized ligand-observed Nuclear Magnetic Resonance (NMR) technique particularly useful for studying weak-binding ligands or fragments. nih.gov The method relies on detecting Nuclear Overhauser Effects (NOEs) between two different ligands that competitively bind to the same receptor site. duke.edu Even though the ligands are not bound simultaneously, they exchange on and off the receptor, and spin diffusion through the protein's protons can mediate an NOE between them. duke.edu This allows for the determination of the relative binding pose and orientation of one ligand with respect to a reference ligand, providing a detailed pharmacophore model even when a high-resolution crystal structure of the complex is unavailable. nih.govimrpress.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the analysis and purification of this compound, ensuring its chemical integrity for biological and biophysical assays.

HPLC is the standard method for assessing the purity of this compound and for its purification (preparative HPLC). A reversed-phase HPLC (RP-HPLC) method is typically employed for amino acid derivatives. The method separates compounds based on their hydrophobicity, with more polar compounds eluting earlier from a nonpolar stationary phase. Given the structure of the compound, a C18 column would be appropriate.

Typical RP-HPLC Parameters for Analysis:

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase (Column) | Octadecylsilane (C18), 5 µm particle size | Provides good retention and resolution for moderately nonpolar compounds like N-aryl amino acids. |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA | TFA acts as an ion-pairing agent to improve peak shape. Acetonitrile is a common organic modifier to control retention. |

| Elution Mode | Gradient elution (e.g., 20% to 80% B over 20 min) | Allows for the efficient elution of the compound while separating it from more polar or more nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate providing good efficiency and reasonable run times. |

| Detection | UV at 254 nm | The tolyl group provides strong UV absorbance for sensitive detection. |

For preparative separations, the method is scaled up by using a larger diameter column and higher flow rates to isolate multi-milligram to gram quantities of the pure compound.

Since this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers. Separating these enantiomers is critical, as they often exhibit different pharmacological activities. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its speed, efficiency, and reduced use of organic solvents compared to normal-phase HPLC. nih.gov The mobile phase typically consists of supercritical CO₂ mixed with a small amount of an organic modifier (e.g., methanol, ethanol). nih.gov

The separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) being particularly effective for a wide range of chiral compounds, including amino acid derivatives. researchgate.net A screening approach is often used to find the optimal combination of column and mobile phase for resolving the enantiomers of a new compound.

Typical SFC Chiral Screening Conditions:

| Parameter | Condition |

|---|---|

| Primary Mobile Phase | Supercritical CO₂ |

| Co-solvent/Modifier | Methanol, Ethanol, or Isopropanol (screened at 10-40%) |

| Additive | Basic (e.g., Diethylamine) or Acidic (e.g., Trifluoroacetic Acid) may be added to improve peak shape |

| Chiral Stationary Phases | Polysaccharide-based (e.g., Daicel Chiralpak series: AD, AS, IC) or Pirkle-type columns |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Temperature | 35-40 °C |

This technique would allow for both the analytical confirmation of enantiomeric purity and the preparative isolation of the individual enantiomers of this compound for stereospecific biological evaluation. researchgate.net

Applications in Chemoinformatics and Data Mining for Compound Prioritization

Chemoinformatics provides the computational tools to manage, analyze, and model chemical and biological data, playing a crucial role in prioritizing compounds for screening or synthesis. researchgate.net this compound can be represented digitally using various molecular descriptors and identifiers, which are then used in data mining and virtual screening workflows. nih.gov

Key Chemoinformatic Descriptors for this compound:

| Descriptor | Value | Application in Chemoinformatics |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | Basic property for database indexing and elemental analysis. |

| Molecular Weight | 193.24 g/mol | Used in filtering compound libraries based on rules like Lipinski's Rule of Five for drug-likeness. |

| SMILES String | Cc1ccc(NC(C)(C)C(O)=O)cc1 | A 2D representation used for substructure and similarity searching in chemical databases. |

| InChI Key | SDRDMLFVFFTPAW-UHFFFAOYSA-N | A unique, non-proprietary structural identifier used to link different databases and web sources. |

These descriptors enable researchers to perform various computational tasks. For example, the SMILES string can be used to search massive virtual libraries for structurally similar compounds. rsc.org By building Quantitative Structure-Activity Relationship (QSAR) models, chemoinformaticians can correlate structural features with biological activity, allowing for the prediction of the potency of novel, unsynthesized analogs of this compound. This integration of chemical data and computational modeling helps prioritize the most promising compounds, focusing laboratory resources on molecules with the highest probability of success. mdpi.com

Future Perspectives and Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Production

The chemical synthesis of N-alkylated amino acids often involves methods that may lack enantiopurity, result in low yields, and require the use of toxic reagents. nih.gov A significant future direction for 2-Methyl-N-(4-methylphenyl)alanine is the development of sustainable, fermentative production routes. Research has demonstrated the successful de novo production of the related compound, N-methylphenylalanine, using metabolically engineered Corynebacterium glutamicum. nih.govmdpi.com

This bio-based approach was centered on the reductive methylamination of phenylpyruvate. mdpi.com Scientists engineered C. glutamicum to overproduce phenylpyruvate by deleting genes involved in the biosynthesis of L-tryptophan and L-phenylalanine. nih.gov Subsequent expression of a modified Δ-1-piperideine-2-carboxylate reductase (DpkA) from Pseudomonas putida catalyzed the conversion of phenylpyruvate to N-methylphenylalanine. mdpi.comnih.gov This biocatalytic approach has been successfully applied to produce various N-methylated amino acids. researchgate.net

Future research could adapt this strategy for this compound. This would involve engineering a metabolic pathway to produce the requisite precursor, 2-methyl-4'-methylphenylpyruvate, and identifying or engineering an enzyme capable of catalyzing its reductive amination with p-toluidine. The established success with N-methylphenylalanine provides a strong proof-of-concept for producing N-aryl alanines in a more sustainable manner.

Table 1: Fermentative Production of N-methylphenylalanine Using Engineered C. glutamicum

| Carbon Source | Titer (g L⁻¹) | Volumetric Productivity (g L⁻¹ h⁻¹) | Yield (g g⁻¹) | Reference |

|---|---|---|---|---|

| Glucose | 0.73 ± 0.05 | 0.01 | 0.052 | nih.govmdpi.com |

Deeper Mechanistic Understanding of Biological Interactions

N-methylated amino acids are integral components of numerous bioactive natural products, including antibiotics and immunosuppressants. nih.gov Their incorporation into peptides can confer advantageous pharmacological properties, such as enhanced stability against proteolytic degradation, improved membrane permeability, and refined receptor selectivity. nih.gov For instance, N-methylated derivatives of the β-amyloid peptide have been shown to prevent the formation of toxic fibrillar aggregates associated with Alzheimer's disease. nih.gov

A critical area of future research is to determine the biological activity of this compound and understand its mechanism of action at a molecular level. Investigations should explore whether this compound can be utilized by cellular machinery. Studies on other non-proteinogenic amino acids, such as β-N-methylamino-L-alanine (BMAA), have revealed that they can be substrates for aminoacyl-tRNA synthetases (aaRS), leading to their misincorporation into proteins. chapman.edu It was found that BMAA is a substrate for alanyl-tRNA synthetase (AlaRS) and can inhibit its functions, potentially disrupting protein synthesis. chapman.edu

Future studies on this compound should therefore include:

Screening for Enzyme Inhibition: Assessing its ability to inhibit key enzymes implicated in disease pathways.

Interaction with Synthetases: Investigating whether it acts as a substrate or inhibitor for aaRS enzymes, which could lead to proteome-wide effects. chapman.edu

Peptide Incorporation: Synthesizing peptides containing this compound to evaluate its impact on peptide conformation, stability, and biological function, drawing parallels from studies on N-methyl-L-alanine. researchgate.net

Design of Next-Generation Analogues with Improved Potency and Selectivity

Once a biological activity is identified for this compound, a key research direction will be the rational design of next-generation analogues with superior pharmacological profiles. The principles of medicinal chemistry, which involve systematic structural modifications to optimize potency and selectivity, will be paramount.